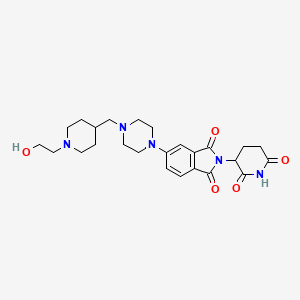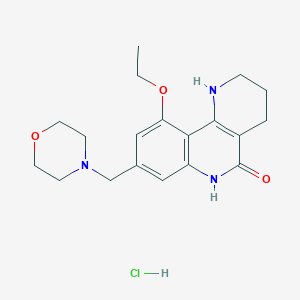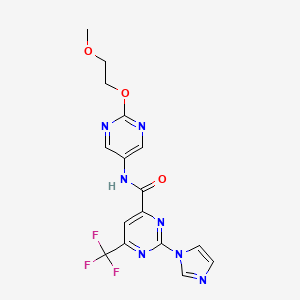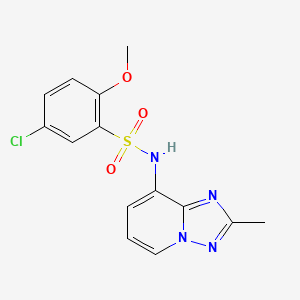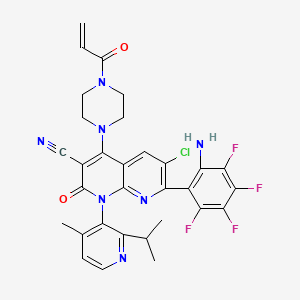![molecular formula C20H16ClF3N6O2 B12386121 2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DCZ3301 is a novel aryl-guanidino compound that has shown significant cytotoxic effects against various types of cancer cells, particularly multiple myeloma, diffuse large B cell lymphoma, and T-cell leukemia/lymphoma . This compound has been identified as a promising therapeutic agent due to its ability to overcome drug resistance in cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCZ3301 involves the formation of an aryl-guanidino structure through a series of chemical reactions. The specific synthetic route and reaction conditions for DCZ3301 have been developed and optimized to ensure high yield and purity . The process typically involves the reaction of an aryl halide with a guanidine derivative under controlled conditions to form the desired aryl-guanidino compound .
Industrial Production Methods
Industrial production of DCZ3301 would likely involve scaling up the laboratory synthesis process to a larger scale, ensuring that the reaction conditions are optimized for mass production. This would include the use of industrial reactors, purification systems, and quality control measures to produce DCZ3301 in large quantities while maintaining its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
DCZ3301 undergoes several types of chemical reactions, including:
Oxidation: DCZ3301 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: DCZ3301 can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DCZ3301 may produce hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
DCZ3301 has a wide range of scientific research applications, including:
Mechanism of Action
DCZ3301 exerts its effects primarily by inducing cell cycle arrest and apoptosis in cancer cells. The compound inhibits DNA repair mechanisms and enhances DNA damage, leading to cell death . It promotes the phosphorylation of ATM, ATR, and their downstream proteins, which are involved in the DNA damage response . Additionally, DCZ3301 affects various signaling pathways, including the PI3K/AKT pathway, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A proteasome inhibitor used to treat multiple myeloma.
Lenalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor similar to bortezomib but with a different chemical structure and mechanism.
Uniqueness of DCZ3301
DCZ3301 is unique due to its aryl-guanidino structure, which allows it to overcome drug resistance in cancer cells by targeting DNA repair mechanisms and enhancing DNA damage . This sets it apart from other compounds like bortezomib and lenalidomide, which have different targets and mechanisms of action .
Properties
Molecular Formula |
C20H16ClF3N6O2 |
|---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
4-[6-[[amino-[4-chloro-3-(trifluoromethyl)anilino]methylidene]amino]pyridin-3-yl]oxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30) |
InChI Key |
XYKDTMNNPVVZPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CN=C(C=C2)N=C(N)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)


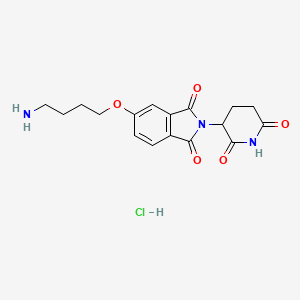
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)
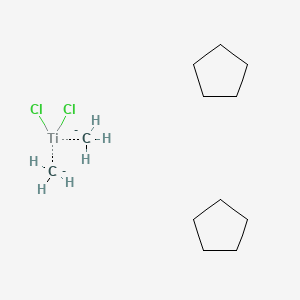
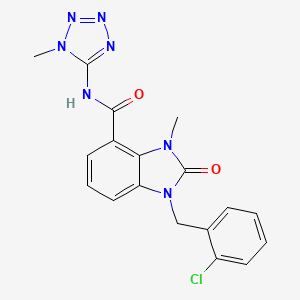
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
